1-butyl-3-chloro-4-(4-phenyl-1-piperidinyl)-(1H)-pyridone is a synthetic compound classified as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2 receptor) [, , ]. This molecule is a key research tool for investigating the role of the mGlu2 receptor in the central nervous system, particularly for its potential therapeutic benefits in treating psychiatric disorders like schizophrenia, anxiety, and epilepsy [, , , , , , , , ].
Understanding the role of its metabolites: Research indicates that a rodent-specific metabolite of 1-butyl-3-chloro-4-(4-phenyl-1-piperidinyl)-(1H)-pyridone exhibits 5-HT2A receptor antagonism [, ]. Investigating the contribution of this and other metabolites to its overall pharmacological effects is essential for interpreting preclinical data and guiding clinical development.
JNJ-40411813 belongs to the class of pyridinone derivatives and is specifically classified as a positive allosteric modulator of the metabotropic glutamate receptor 2. Its chemical structure allows it to interact with the receptor in a way that enhances its activity without directly activating it, distinguishing it from traditional agonists .
This method yields intermediates that are further processed to obtain JNJ-40411813 in a series of additional steps involving various reagents and solvents .
The molecular structure of JNJ-40411813 can be characterized by its unique arrangement of atoms, which includes a pyridinone core. The compound's molecular formula is , with a molecular weight of approximately 323.07 g/mol .
Key structural features include:
Nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed techniques to confirm the structure during synthesis .
JNJ-40411813 undergoes several chemical reactions relevant to its functionality as a positive allosteric modulator. Notably, it interacts with the metabotropic glutamate receptor 2, leading to enhanced receptor signaling pathways without directly activating the receptor itself.
Key reactions include:
The mechanism of action for JNJ-40411813 involves its binding to an allosteric site on the metabotropic glutamate receptor 2. This binding enhances the receptor's response to endogenous glutamate, leading to increased signaling efficacy. Experimental approaches such as site-directed mutagenesis and molecular dynamics simulations have been utilized to elucidate this mechanism .
Data from pharmacological studies indicate that JNJ-40411813 can modulate receptor activity in a concentration-dependent manner, demonstrating its potential utility in treating conditions characterized by dysregulated glutamate signaling .
JNJ-40411813 exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's suitability for therapeutic applications .
JNJ-40411813 has been investigated primarily for its therapeutic potential in treating neuropsychiatric disorders such as schizophrenia, anxiety, and mood disorders. Its role as a positive allosteric modulator offers a novel approach to enhancing glutamatergic neurotransmission without the side effects associated with direct agonists.
Research continues to explore additional applications, including:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: